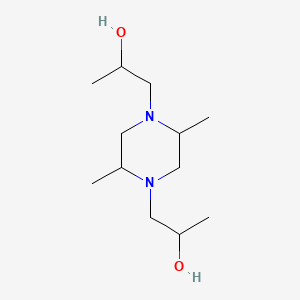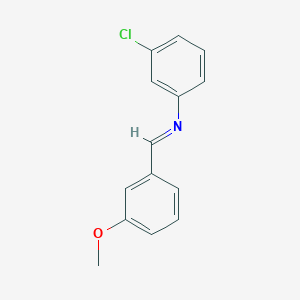
3-Chloro-N-(3-methoxybenzylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(3-methoxybenzylidene)aniline is an organic compound with the molecular formula C14H12ClNO and a molecular weight of 245.711 g/mol It is a derivative of aniline, featuring a chloro group and a methoxybenzylidene group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-methoxybenzylidene)aniline typically involves the condensation reaction between 3-chloroaniline and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N-(3-methoxybenzylidene)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxybenzylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imine group can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of benzaldehydes or benzoic acids.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N-(3-methoxybenzylidene)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Utilized in the development of novel materials, including polymers and dyes.
Corrosion Inhibition: Studied for its effectiveness as a corrosion inhibitor for metals in acidic environments.
Wirkmechanismus
The mechanism of action of 3-Chloro-N-(3-methoxybenzylidene)aniline depends on its specific application:
Biological Activity: It may interact with cellular targets, such as enzymes or receptors, to exert its antimicrobial or anticancer effects. The exact molecular pathways involved are subject to ongoing research.
Corrosion Inhibition: It likely adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-N-(4-methoxybenzylidene)aniline
- 3-Chloro-N-(2-methoxybenzylidene)aniline
- 4-Chloro-N-(3-methoxybenzylidene)aniline
- 3-Chloro-2-methyl-N-(2-hydroxy-3-methoxybenzylidene)aniline
Uniqueness
3-Chloro-N-(3-methoxybenzylidene)aniline is unique due to the specific positioning of the chloro and methoxybenzylidene groups, which can influence its reactivity and properties.
Eigenschaften
CAS-Nummer |
76553-64-5 |
|---|---|
Molekularformel |
C14H12ClNO |
Molekulargewicht |
245.70 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12ClNO/c1-17-14-7-2-4-11(8-14)10-16-13-6-3-5-12(15)9-13/h2-10H,1H3 |
InChI-Schlüssel |
BGDDZVCTWYUNOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C=NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


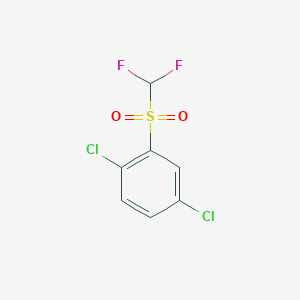
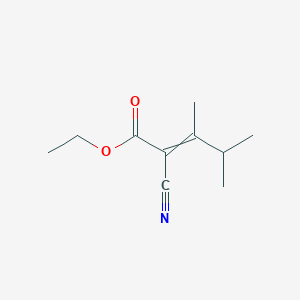
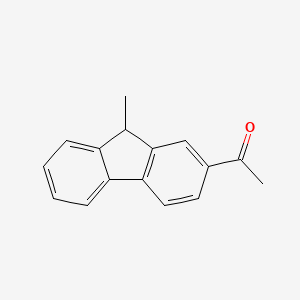
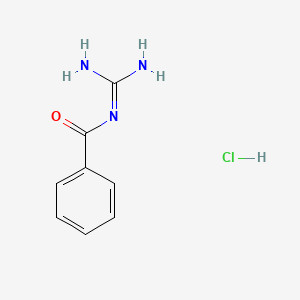
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
![4-[(E)-(2,5-dimethyl-4-nitrophenyl)diazenyl]-N,N,3,5-tetramethylaniline](/img/structure/B15076634.png)
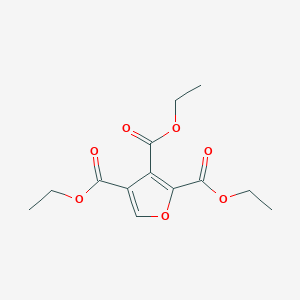
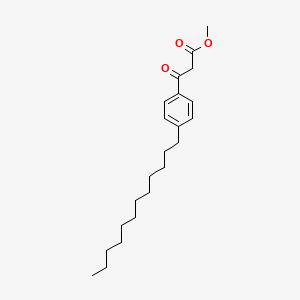
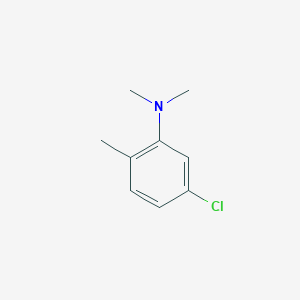
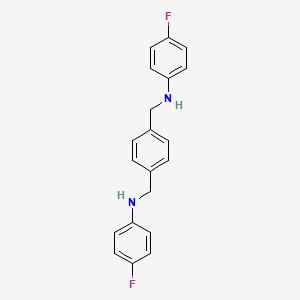
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
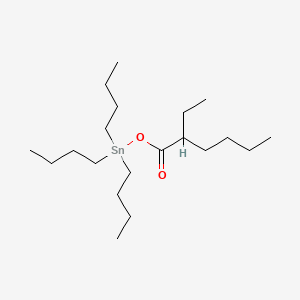
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
